![molecular formula C21H28O3 B12570462 2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane CAS No. 188534-86-3](/img/structure/B12570462.png)
2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxirane ring, which is a three-membered cyclic ether, attached to a naphthalene moiety substituted with an octyloxy group. The presence of the oxirane ring makes it highly reactive and useful in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane typically involves the reaction of 6-(octyloxy)naphthalen-2-ol with an epoxidizing agent. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to form the oxirane ring . The reaction is usually carried out at a lower temperature (10–15 °C) to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as hydrazine hydrate, phenyl hydrazine, and methyl hydrazine in ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include hydroxy pyrazoles and hydroxy oxazoles.
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use in drug development due to its reactivity and ability to form various bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it prone to nucleophilic attack. This leads to ring-opening reactions, forming various products depending on the nucleophile used. The compound’s biological activity may be attributed to its ability to interact with cellular nucleophiles, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphthalen-2-yl)oxirane: Similar structure but lacks the octyloxy group.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains additional substituents on the naphthalene ring.
Uniqueness
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane is unique due to the presence of the octyloxy group, which can influence its solubility, reactivity, and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
188534-86-3 |
|---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-[(6-octoxynaphthalen-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C21H28O3/c1-2-3-4-5-6-7-12-22-19-10-8-18-14-20(11-9-17(18)13-19)23-15-21-16-24-21/h8-11,13-14,21H,2-7,12,15-16H2,1H3 |
InChI-Schlüssel |
KDQKQDHSVBOJQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


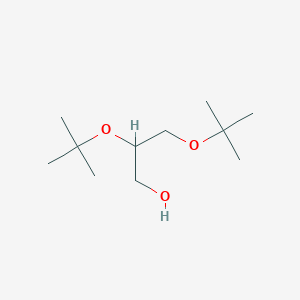


![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)
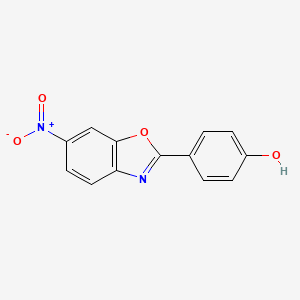
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)

![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
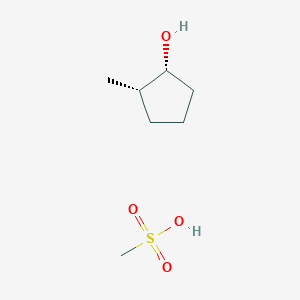
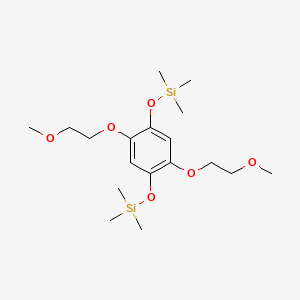
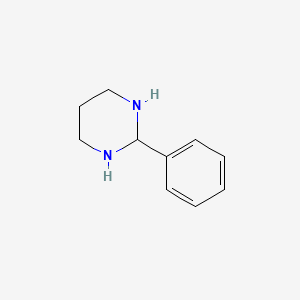
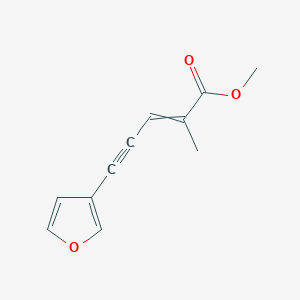
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
